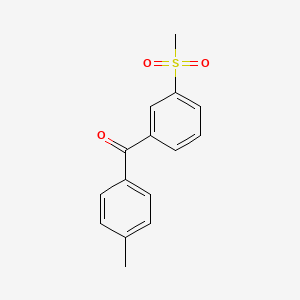
(3-Methanesulfonylphenyl)(4-methylphenyl)methanone
描述
(3-Methanesulfonylphenyl)(4-methylphenyl)methanone is a useful research compound. Its molecular formula is C15H14O3S and its molecular weight is 274.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(3-Methanesulfonylphenyl)(4-methylphenyl)methanone, also known as DMSM, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
The biological activity of DMSM is attributed to several mechanisms:
- Electrophilic Interactions : The methanesulfonyl group acts as an electrophile, facilitating reactions with nucleophiles in biological systems.
- Cytokine Modulation : In vitro studies have shown that DMSM significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential anti-inflammatory properties.
- Binding Affinity : The compound's structural features allow it to interact with specific enzymes and receptors involved in disease pathways, although further research is needed to fully elucidate these interactions.
Biological Activities
DMSM has been investigated for various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that DMSM exhibits antimicrobial activity against certain pathogens, making it a candidate for further exploration in drug development.
- Anti-inflammatory Effects : Its ability to modulate inflammatory responses positions DMSM as a potential therapeutic agent for inflammatory diseases.
- Anticancer Potential : Research indicates that DMSM may have activity against certain cancer cell lines, suggesting its utility in oncology.
Table 1: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Antimicrobial | Exhibits activity against specific pathogens | |
| Anti-inflammatory | Reduces TNF-α and IL-6 production | |
| Anticancer | Active against various cancer cell lines |
Case Study 1: Anti-inflammatory Mechanism
In a study involving human cell lines, DMSM was shown to significantly inhibit the production of pro-inflammatory cytokines. This suggests that it may be beneficial in treating conditions characterized by excessive inflammation. The sulfonyl group enhances the compound's interaction with cellular proteins involved in inflammatory pathways.
Case Study 2: Anticancer Activity
DMSM was tested against several cancer cell lines, demonstrating cytotoxic effects. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression. These findings warrant further investigation into its potential as an anticancer agent.
属性
IUPAC Name |
(4-methylphenyl)-(3-methylsulfonylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-11-6-8-12(9-7-11)15(16)13-4-3-5-14(10-13)19(2,17)18/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPAHTLTXRNWNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















